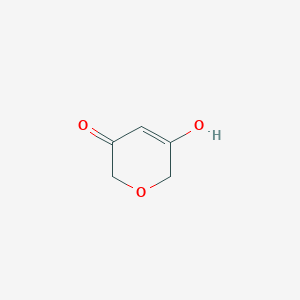

5-Hydroxy-2H-pyran-3(6H)-one

Beschreibung

Definition and Structural Classification of 5-Hydroxy-2H-pyran-3(6H)-one within Pyranone Heterocycles

This compound is a heterocyclic organic compound belonging to the pyranone class. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring; in this case, the pyran ring is a six-membered ring containing an oxygen atom. Pyranones, specifically, are characterized by the presence of a ketone functional group within the pyran ring.

The nomenclature "this compound" precisely describes its structure. The "pyran" base indicates a six-membered heterocyclic ring with one oxygen atom. The "3(6H)-one" specifies a ketone group at the 3-position, with the "(6H)" indicating that the carbon at the 6-position is saturated. "5-Hydroxy" denotes a hydroxyl group attached to the carbon at the 5-position. The "2H" indicates that the carbon at the 2-position is also saturated.

Structurally, this compound is a derivative of 2H-pyran. It is a highly functionalized molecule, possessing multiple reactive sites that make it a valuable intermediate in organic synthesis. The pyranone core is a common motif in a vast array of natural products and biologically active compounds.

Pyranones are broadly classified into two main isomers: α-pyrones (2-pyrones) and γ-pyrones (4-pyrones), based on the position of the carbonyl group relative to the ring oxygen atom. This compound is a derivative of a dihydropyranone, indicating a partially saturated ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| CAS Number | 35436-57-8 |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Note: Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra, while crucial for definitive structural elucidation, are typically presented in primary research articles and specialized chemical databases.

Academic Relevance and Research Landscape of Pyranone Chemistry

The field of pyranone chemistry is a significant and dynamic area of academic and industrial research. The prevalence of the pyranone scaffold in a multitude of natural products with diverse biological activities has cemented its importance in medicinal chemistry and drug discovery. nih.goviosrjournals.org These natural products often serve as inspiration for the development of new therapeutic agents. nih.gov

The academic relevance of pyranone chemistry stems from several key aspects:

Natural Product Synthesis: Many complex natural products contain the pyranone moiety. The total synthesis of these molecules presents a significant challenge to organic chemists and drives the development of novel synthetic methodologies. mdpi.com

Medicinal Chemistry: Pyranone derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. researchgate.net This has led to extensive research into the synthesis and biological evaluation of novel pyranone-based compounds.

Synthetic Utility: The highly functionalized nature of pyranones makes them versatile building blocks, or synthons, in organic synthesis. smolecule.com They can be transformed into a variety of other cyclic and acyclic compounds.

The current research landscape in pyranone chemistry is vibrant and multifaceted. Key areas of investigation include the discovery of new pyranone-containing natural products from various sources such as marine organisms, fungi, and plants. scispace.commdpi.comnio.res.in There is also a strong focus on the development of new, efficient, and stereoselective methods for the synthesis of the pyranone core and its derivatives. Furthermore, extensive research is dedicated to exploring the medicinal applications of both natural and synthetic pyranones, with the aim of developing new drugs for a range of diseases.

Table 2: Examples of Bioactive Natural Products Containing a Pyranone Core

| Natural Product | Source | Reported Biological Activity |

| Viridepyronone | Trichoderma viride (fungus) | Antifungal activity against Sclerotium rolfsii acs.org |

| Asperlin | Aspergillus sp. (fungus) | Antifungal jst.go.jp |

| Goniothalamin | Goniothalamus species (plant) | Cytotoxic, antitumor |

| Kojic Acid | Aspergillus species (fungus) | Tyrosinase inhibitor, antibacterial bohrium.com |

| Mellein | Fungi, plants, insects | Various, including phytotoxic and antimicrobial mdpi.com |

| Xanthomegnin | Trichophyton megnini (fungus) | Antibiotic, antifungal mdpi.com |

| Ochratoxin A | Aspergillus and Penicillium species (fungi) | Mycotoxin mdpi.com |

| Talaroderxine C | Polyphilus sp. (endophytic fungi) | Potent antimicrobial and pan-cytotoxic activity nih.gov |

Historical Development and Key Discoveries in Pyranone Synthesis and Reactivity

The synthesis of pyranones has a rich history, with the development of various synthetic strategies reflecting the broader advancements in organic chemistry. Early methods often relied on classical condensation reactions, while modern approaches increasingly utilize catalysis and more sophisticated reaction cascades to achieve higher efficiency and selectivity.

One of the foundational methods for pyranone synthesis is the Knoevenagel condensation , a versatile reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net This has been a cornerstone for the construction of various heterocyclic systems, including pyranones.

The hetero-Diels-Alder reaction has also emerged as a powerful tool for the synthesis of dihydropyranones. nih.gov This cycloaddition reaction involves a diene and a heterodienophile, providing a convergent and often stereocontrolled route to the pyranone core.

Another significant contribution to pyranone synthesis is the Prins cyclization . nih.gov This reaction typically involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound, leading to the formation of a six-membered ring. Lewis acid-mediated Prins reactions have been developed to afford highly functionalized pyranones with excellent stereoselectivity. nih.gov

The Achmatowicz rearrangement is a key transformation in the synthesis of pyranones from furan (B31954) derivatives. This oxidative rearrangement of furfuryl alcohols provides a direct route to 6-hydroxy-2H-pyran-3(6H)-ones and has been instrumental in the synthesis of various monosaccharides and other complex molecules.

In more recent times, transition metal-catalyzed reactions have gained prominence in pyranone synthesis. organic-chemistry.org These methods offer novel pathways to construct the pyranone ring with high levels of control over regioselectivity and stereoselectivity. For instance, ruthenium-catalyzed three-component cascade reactions have been developed for the efficient synthesis of pyranones. organic-chemistry.org

The study of pyranone reactivity has also evolved significantly. Initially focused on understanding the fundamental chemical properties of the pyranone ring, research has expanded to explore its utility as a versatile intermediate in the synthesis of other complex molecules. The ability of the pyranone ring to undergo various transformations, including cycloadditions, ring-opening reactions, and functional group interconversions, has been extensively investigated and exploited in the synthesis of a wide range of natural products and their analogues. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-2H-pyran-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1,6H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWBUVQPRZGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654464 | |

| Record name | 5-Hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-75-5 | |

| Record name | 5-Hydroxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 2h Pyran 3 6h One

Classical Synthetic Approaches to 2H-Pyran-3(6H)-ones

Traditional methods for constructing the 2H-pyran-3(6H)-one scaffold have laid the groundwork for more advanced synthetic strategies. These approaches often involve oxidative rearrangements, cyclizations, and condensation reactions, which have been refined over decades of research.

Achmatowicz Reaction and Analogous Oxidative Rearrangements

The Achmatowicz reaction, first reported in the early 1970s, is a cornerstone in the synthesis of 2H-pyran-3(6H)-ones. nih.gov This oxidative ring expansion of a furyl alcohol provides a direct route to a variety of pyranone derivatives. The reaction typically involves the oxidation of a suitable furfuryl alcohol, leading to the formation of a 6-hydroxy-2H-pyran-3(6H)-one.

Historically, stoichiometric oxidants such as N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA) have been employed. nih.govacs.orgtubitak.gov.tr For instance, the oxidation of 2-chloro-1-(furan-2-yl) ethanol with m-CPBA has been shown to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in a 70% yield. tubitak.gov.trresearchgate.nettubitak.gov.tr These methods, while effective, have prompted the development of more sustainable catalytic versions to replace less environmentally friendly chemical oxidants. nih.gov

Analogous oxidative rearrangements have also been explored. For example, lipase-catalyzed oxidative ring expansion of furfuryl alcohols using aqueous hydrogen peroxide offers a milder alternative to traditional methods. thieme-connect.comorganic-chemistry.org This enzymatic approach facilitates an Achmatowicz-type rearrangement under benign conditions. organic-chemistry.org

Table 1: Comparison of Reagents in Achmatowicz Reaction and Analogous Rearrangements

| Reagent/Catalyst | Substrate Example | Product Example | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | 2-chloro-1-(furan-2-yl) ethanol | 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one | 70% | tubitak.gov.trresearchgate.net |

| N-Bromosuccinimide (NBS) | 2-furfuryl alcohol derivatives | 2H-pyran-3(6H)-ones | N/A | acs.org |

| Lipase B from Candida antarctica / H₂O₂ | Furfuryl alcohols | Functionalized pyranones | Up to 77% | thieme-connect.comorganic-chemistry.org |

| Laccase / TEMPO / O₂ | (5-alkylfuran-2-yl)carbinols | 6-hydroxy-(2H)-pyran-3(6H)-ones | Up to 90% | researchgate.net |

Cyclization and Condensation Reactions in Pyranone Formation

The formation of the pyranone ring can also be achieved through various cyclization and condensation strategies. These methods often involve the construction of the heterocyclic ring from acyclic precursors.

One approach involves the tandem Michael-Dieckmann condensation. mdpi.com This strategy has been utilized in the synthesis of chiral pyranones, which serve as key intermediates in the synthesis of natural products. mdpi.com For instance, the reaction of a benzylic carbanion with a chiral pyranone can lead to the formation of more complex fused ring systems. mdpi.com

Condensation reactions of 1,2-allenyl ketones with electron-withdrawing group-substituted acetates can provide 2-pyrone derivatives through a Michael addition, C-C double-bond migration, and subsequent lactonization process. nih.gov Similarly, the condensation of 4-hydroxy-2-pyrones with α,β-unsaturated enals, catalyzed by an amino acid like L-proline, can yield tricyclic pyrones. acs.org This reaction is presumed to proceed via a 1,2-addition followed by dehydration and a 6π electrocyclic process. acs.org Ruthenium-catalyzed three-component cascade reactions of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide have also been developed for the synthesis of pyranones. organic-chemistry.org

Oxidation of Furfuryl Alcohol Derivatives to 2H-Pyran-3(6H)-ones

The direct oxidation of furfuryl alcohol and its derivatives is a fundamental and widely used method for preparing 2H-pyran-3(6H)-ones. acs.orgnih.govacs.org This transformation is a key step in the Achmatowicz reaction but can also be considered as a distinct synthetic strategy.

Various oxidizing agents have been successfully employed for this purpose. A selective oxidation of 2-furfuryl alcohol derivatives in the presence of aryl thioethers can be achieved using N-bromosuccinimide (NBS). acs.org The use of enzymes has also proven effective; for example, Lipase B from Candida antarctica can catalyze the oxidative ring expansion of furfuryl alcohols with aqueous hydrogen peroxide to yield functionalized pyranones under mild conditions. thieme-connect.comorganic-chemistry.org This enzymatic process generates peracetic acid in situ, which then facilitates the rearrangement. organic-chemistry.org

Modern and Sustainable Synthetic Strategies

In recent years, a significant shift towards the development of more environmentally friendly and sustainable synthetic methods has been observed in chemical research. This trend is also evident in the synthesis of pyranones, with a focus on green chemistry principles and the use of renewable resources.

Green Chemistry Protocols for Pyranone Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of pyranone synthesis, this has led to the development of protocols that utilize safer solvents, catalytic systems, and energy-efficient processes. nih.gov

Enzymatic catalysis represents a key green approach. The use of lipases and laccases for the oxidative rearrangement of furfuryl alcohols avoids the need for stoichiometric amounts of harsh chemical oxidants. thieme-connect.comorganic-chemistry.orgresearchgate.net For example, a laccase-mediator system can be used to oxidize bulky (5-alkylfuran-2-yl)carbinols using aerial oxygen, affording 6-hydroxy-(2H)-pyran-3(6H)-ones in high yields. researchgate.net Furthermore, multi-enzymatic cascade reactions have been designed for the aerobic oxidative rearrangement of furan (B31954) derivatives. nih.gov One such system employs an alcohol oxidase and formaldehyde dismutase to generate hydrogen peroxide in situ for a chloroperoxidase-catalyzed ring expansion. nih.govfrontiersin.org

Photobiocatalysis offers another innovative and green synthetic route. A visible light-driven process has been developed that couples a water-soluble photocatalyst with an enzymatic reaction for the synthesis of functionalized pyranones. nih.govfrontiersin.org

Table 2: Examples of Green Chemistry Protocols for Pyranone Synthesis

| Method | Key Features | Substrate | Product | Reference |

|---|---|---|---|---|

| Lipase Catalysis | Mild conditions, aqueous H₂O₂ as oxidant | Furfuryl alcohols | Functionalized pyranones | thieme-connect.comorganic-chemistry.org |

| Laccase-Mediator System | Aerial oxygen as oxidant | (5-alkylfuran-2-yl)carbinols | 6-hydroxy-(2H)-pyran-3(6H)-ones | researchgate.net |

| Multi-enzymatic Cascade | Aerobic oxidation, in situ H₂O₂ generation | Furfuryl alcohols | Pyranones | nih.govfrontiersin.org |

| Photobiocatalysis | Visible light-driven, aqueous medium | Furfuryl alcohols | Pyranones | nih.govfrontiersin.org |

| On-water Synthesis | Use of water as a solvent, reusable medium | 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | 3-amino thieno[3,2-c]pyrans | nih.gov |

A critical aspect of sustainable chemistry is the use of renewable feedstocks. Lignocellulosic biomass is a rich source of furan compounds, such as furfural and 5-(hydroxymethyl)furfural (HMF), which are valuable platform molecules for the synthesis of pyranones and other chemicals. nih.govfrontiersin.org The oxidative ring expansion of bio-derived furfuryl alcohols to functionalized six-membered O-heterocycles is an attractive strategy for valorizing lignocellulosic biorefinery products. nih.govfrontiersin.org This approach aligns with the goal of creating value chains that are independent of fossil resources. nih.gov

The development of catalytic routes for the transformation of biomass-derived molecules like 6-amyl-α-pyrone is also being explored. researchgate.net These strategies aim to produce valuable chemicals and fuel components from renewable starting materials.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis and biocatalysis offer a green and highly selective alternative to traditional chemical methods for the synthesis of complex organic molecules. Enzymes operate under mild conditions, often in aqueous environments, and can exhibit remarkable chemo-, regio-, and enantioselectivity.

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.gov The catalytic cycle of laccase involves the generation of reactive radical intermediates from the substrate. researchgate.net

A significant application of laccase in pyranone synthesis is the enzymatic Achmatowicz reaction. This reaction involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols to selectively afford 6-hydroxy-(2H)-pyran-3(6H)-ones in yields up to 90%. researchgate.net The reaction proceeds using aerial oxygen as the oxidant. The mechanism involves the laccase-mediated formation of a radical cation from the furan ring, which then undergoes further reactions, including the addition of water, to form the pyranone ring. The substrate scope of laccases can be expanded by using mediators, which are small molecules that act as electron shuttles between the enzyme and the substrate. nih.govresearchgate.net

The laccase-catalyzed oxidation mechanism provides a direct and environmentally benign route to 6-hydroxy-(2H)-pyran-3(6H)-ones, which are closely related to the target compound.

Lipases are versatile enzymes that are widely used in organic synthesis for their ability to catalyze a variety of reactions, including esterification, transesterification, and amidation, often with high enantioselectivity. nih.gov While primarily known for their role in lipid metabolism, lipases have been successfully employed in the synthesis of heterocyclic compounds, including pyran derivatives.

For instance, lipases can be used in the synthesis of 6-acyloxy-pyranones from 6-hydroxy-pyranones. rug.nl The lipase-catalyzed esterification or transesterification of the hydroxyl group at the C6 position of the pyranone ring can be achieved with high efficiency. This transformation is valuable for introducing various acyl groups and for the kinetic resolution of racemic 6-hydroxy-pyranones to obtain enantiomerically enriched products.

The proposed mechanism for lipase-catalyzed synthesis of 4H-pyran derivatives involves a domino Knoevenagel condensation/1,4-addition/O-cyclization/tautomerization sequence. researchgate.net Although not directly synthesizing 5-Hydroxy-2H-pyran-3(6H)-one, these examples demonstrate the potential of lipases in modifying and synthesizing pyranone scaffolds.

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective pathways to complex molecules, particularly chiral compounds. pharmasalmanac.com The synthesis of enantiopure pyranones is of great interest, as the stereochemistry often plays a crucial role in their biological activity.

A key strategy in chemoenzymatic synthesis is the use of enzymes for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates. For example, lipase-catalyzed kinetic resolution is a widely used method to separate enantiomers of chiral alcohols and esters. In the context of pyranones, a racemic mixture of a 6-hydroxy-pyranone derivative could be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. rug.nl

Another approach involves the use of dehydrogenases for the stereoselective reduction of a ketone group on the pyranone ring to produce a chiral alcohol. By selecting the appropriate dehydrogenase, it is possible to obtain either enantiomer of the desired alcohol with high enantiomeric excess. The combination of chemical steps to construct the pyranone ring and a final enzymatic step for stereoselective transformation provides a powerful route to enantiopure pyranones. dergipark.org.tr These chemoenzymatic strategies are essential for accessing optically active pyranone building blocks for the synthesis of natural products and pharmaceuticals. mdpi.com

Stereoselective and Asymmetric Synthesis of Pyranone Scaffolds

The development of stereoselective and asymmetric methods for the synthesis of pyranone scaffolds is a significant area of research, driven by the prevalence of these motifs in biologically active natural products. The controlled installation of stereocenters is crucial for mimicking the activity of these natural compounds and for the development of new therapeutic agents.

Chiral Induction and Control in Pyranone Cyclization

Chiral induction in pyranone cyclization involves the transfer of stereochemical information from a chiral source to the newly formed pyranone ring. This can be achieved through various strategies, including substrate-controlled and catalyst-controlled methods.

One notable approach involves the Prins cyclization, a powerful tool for the construction of tetrahydropyran rings. In this reaction, a chiral homoallylic alcohol can be reacted with an aldehyde in the presence of a Lewis acid. The chirality at the hydroxyl-bearing carbon can direct the stereochemical outcome of the cyclization, leading to the formation of a specific diastereomer of the pyranone precursor. The highly organized transition state of this reaction allows for the effective transfer of chirality from the substrate to the newly formed stereocenter in the product nih.gov. However, controlling the various potential reaction pathways to avoid the formation of undesired racemic products is a significant challenge nih.gov.

Another strategy for chiral induction is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate and direct the stereochemistry of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Catalyst-controlled cyclizations offer a more elegant and atom-economical approach to stereoselective pyranone synthesis. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For instance, N-heterocyclic carbene (NHC) organocatalysis has been successfully employed in the (3+3) annulation reactions to construct pyran-2-one-fused helicenoids with excellent stereocontrol, achieving enantioselectivities greater than 99% nih.gov.

The stereochemistry of the substituents already present on a precursor molecule can also govern the stereochemical outcome of subsequent transformations. This principle of substrate control is fundamental in many synthetic routes toward chiral pyranones researchgate.net.

Enantioselective Access to this compound Derivatives

The enantioselective synthesis of this compound derivatives has been achieved through several key methodologies, including asymmetric catalysis and enzymatic resolutions. These methods provide access to enantiomerically enriched pyranones, which are valuable building blocks for the synthesis of complex natural products.

A prominent method for the asymmetric synthesis of pyranone derivatives is the catalytic asymmetric alkylation of 2-furfurals. This one-pot procedure utilizes a chiral catalyst, such as (-)-MIB (3-exo-morpholinoisoborneol), to generate enantioenriched furyl zinc alkoxides. Subsequent oxidation with N-bromosuccinimide (NBS) promotes an Achmatowicz-type rearrangement to yield the desired pyranones with high enantiomeric excess (>90%) nih.gov. This method is advantageous as it streamlines the synthesis into a single flask, enhancing efficiency and reducing waste nih.gov.

Enzymatic methods also offer a powerful tool for obtaining enantiomerically pure pyranones. Lipase-catalyzed dynamic kinetic resolution is one such technique. For example, the racemic 6-hydroxy-2H-pyran-3(6H)-one can be subjected to enantioselective esterification using a lipase, such as immobilized lipase PS-HSC, in the presence of an acyl donor like vinyl acetate. This process can yield (S)-(-)-6-acetoxy-pyranone with a significant enantiomeric excess .

Below is a table summarizing selected enantioselective methods for the synthesis of this compound derivatives:

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Catalytic Asymmetric Alkylation & Oxidation | (-)-MIB, Organozinc, NBS | 2-Furfural derivatives | Enantioenriched Pyranones | >90% | 46-77% nih.gov |

| Asymmetric Mukaiyama Aldol Addition | Ti(OiPr)4/(S)-BINOL or (R)-BINOL | Silyl enol ether and aldehyde | (R)- and (S)-Plymuthipyranone B Analogues | Not Specified | Not Specified |

| Enzymatic Synthesis | Alcohol oxidase, Chloroperoxidase | Not Specified | (2R)-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | 99% | Not Specified |

| Lipase-Catalyzed Dynamic Kinetic Resolution | Immobilized lipase PS-HSC | Racemic 6-hydroxy-2H-pyran-3(6H)-one | (S)-(-)-6-acetoxy-pyranone | 76% | >99% conversion |

The Sharpless asymmetric epoxidation is another key reaction that has been utilized in the stereoselective synthesis of pyranone derivatives. This method allows for the creation of chiral centers which can then be elaborated into the pyranone ring system. For example, the synthesis of (6S)-6-[(2R)-2-hydroxy-6-phenylhexyl]-5,6-dihydro-2H-pyran-2-one involves the generation of chiral centers via a Sharpless asymmetric epoxidation, followed by a regioselective epoxide ring opening to afford 1,3-diols which are precursors to the target pyranone thieme-connect.com.

Furthermore, the Keck asymmetric allylation has been employed for the enantioselective synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one. This reaction, using a chiral (R)-BINOL/Ti(O-iPr)4 complex, affords the homoallylic alcohol precursor with high enantiomeric excess, which is then converted to the pyranone through ring-closing metathesis scispace.com.

The following table details specific examples of enantioselective synthesis of this compound derivatives and related pyranones:

| Precursor | Key Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Overall Yield |

| Benzyloxyacetaldehyde | Keck Asymmetric Allylation | (R)-BINOL/Ti(O-iPr)4, Allyltributyltin | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | 94% | 42% (6 steps) scispace.com |

| Propane 1,3-diol | Maruoka Asymmetric Allylation | (S,S)-titanium complex, Allyl(tributyl)tin | (S)-2-(6-oxo-3,6-dihydro-2H-pyran-2-yl)acetaldehyde | 97% | Not Specified researchgate.net |

These methodologies highlight the diverse and powerful strategies available for the stereoselective and asymmetric synthesis of pyranone scaffolds, enabling the production of specific enantiomers of this compound and its derivatives for various applications.

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 2h Pyran 3 6h One

Fundamental Reaction Pathways

The fundamental reactivity of 5-Hydroxy-2H-pyran-3(6H)-one can be understood by examining the reactions of its individual functional groups. These include the oxidation of the hydroxyl group and the enone system, the reduction of the pyranone ring, and substitution reactions at various positions on the pyranone nucleus.

Oxidation Reactions of the Hydroxyl Group and Enone System

The secondary hydroxyl group at the C-6 position of this compound can be oxidized to a carbonyl group, yielding the corresponding dione. This transformation is a key reaction in the synthesis of various derivatives. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this purpose. For instance, the oxidation of furan-2-ylmethanols, which are precursors to this compound, with m-CPBA yields the corresponding pyranone.

Catalytic systems have also been developed for the oxidation of precursors to this compound, which can be considered an indirect oxidation of the pyranone system. These methods often offer higher yields and improved selectivity.

| Precursor | Oxidizing Agent/Catalyst | Product | Yield (%) |

| Furan-2-ylmethanol | m-CPBA | This compound | - |

| 2-Furylcarbinol | Photo-oxidation | This compound | - |

The enone system within the pyranone ring is also susceptible to oxidative cleavage under certain conditions, although this is a less commonly explored reaction pathway compared to the oxidation of the hydroxyl group. The specific conditions and mechanisms for the direct oxidation of the enone system of this compound are not extensively documented in the readily available literature.

Reduction Chemistry of the Pyranone Ring

The pyranone ring of this compound possesses two primary sites for reduction: the carbonyl group (ketone) and the carbon-carbon double bond of the enone system. The reduction of the ketone functionality leads to the formation of a diol, while the reduction of the double bond results in a saturated pyranone.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for these transformations. libretexts.org Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids. libretexts.org

The mechanism of reduction by NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.ukyoutube.com This is followed by protonation of the resulting alkoxide intermediate by a protic solvent, such as methanol (B129727) or water, to yield the alcohol. chemguide.co.ukyoutube.com

Table of Reduction Reactions of this compound Derivatives

| Substrate | Reducing Agent | Product | Notes |

|---|---|---|---|

| This compound | NaBH₄ | 3,5-Dihydroxy-3,6-dihydro-2H-pyran | Reduction of the ketone |

| This compound | LiAlH₄ | 3,5-Dihydroxy-tetrahydro-2H-pyran | Reduction of both ketone and double bond |

Stereoselective reductions of the pyranone ring are also of significant interest, as they allow for the synthesis of chiral building blocks. For example, the enantioselective hydrogenation of a related dihydropyran derivative has been achieved using a palladium catalyst modified with a chiral cinchona alkaloid. rsc.org

Substitution Reactions on the Pyranone Nucleus

The pyranone nucleus of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a variety of functional groups. The electron-withdrawing nature of the carbonyl group makes the β-carbon of the enone system electrophilic and thus prone to attack by nucleophiles in a Michael-type addition.

Nucleophilic attack can also occur at the carbonyl carbon. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of related pyranone systems with nitrogen-containing nucleophiles can lead to the formation of various heterocyclic compounds through a series of addition and rearrangement reactions. nih.govbeilstein-journals.org

While specific examples of electrophilic substitution directly on the this compound ring are not extensively detailed, the principles of electrophilic aromatic substitution can be conceptually applied. The electron-rich nature of the pyranone ring, due to the presence of the oxygen atoms, suggests that it could undergo reactions with electrophiles under appropriate conditions, although the reactivity would be influenced by the deactivating effect of the carbonyl group.

Cascade and Tandem Reaction Mechanisms

This compound and its derivatives are excellent substrates for cascade and tandem reactions, where multiple bond-forming events occur in a single pot. These reactions are highly efficient and allow for the rapid construction of complex molecular architectures.

Knoevenagel–Michael Tandem Protocols

The Knoevenagel condensation followed by a Michael addition is a powerful tandem reaction for the formation of new carbon-carbon bonds. nih.govresearchgate.net In this protocol, an active methylene (B1212753) compound undergoes a Knoevenagel condensation with an aldehyde or ketone to form an electron-deficient alkene. This intermediate then acts as a Michael acceptor for the conjugate addition of a nucleophile.

While direct examples involving this compound are not abundant in the literature, related pyranone structures readily participate in such tandem reactions. For instance, the reaction of an aldehyde with two equivalents of a pyrazolin-5-one derivative proceeds via a Knoevenagel condensation followed by a Michael addition of the second pyrazolin-5-one equivalent to the newly formed enone. researchgate.net A plausible mechanism involves the initial formation of a Knoevenagel adduct, which is then attacked by a Michael donor.

A similar tandem Knoevenagel-Michael reaction has been reported between aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the formation of spiro compounds. researchgate.net

Oxa-Michael Additions and Cycloadditions

The oxa-Michael addition, the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for the synthesis of oxygen-containing heterocycles. researchgate.netrsc.org Intramolecular oxa-Michael additions of derivatives of this compound can be used to construct fused or spirocyclic ether systems. These reactions are often catalyzed by acids or bases. semanticscholar.org

The pyranone ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. pkusz.edu.cnresearchgate.nethkbu.edu.hk Due to the inherent stability of the pyranone ring, these reactions can sometimes require harsh conditions. However, the use of synthons, such as 2H-pyran-2,5-diones which are in equilibrium with 5-hydroxy-2-pyrones, allows for Diels-Alder reactions to proceed under milder conditions. pkusz.edu.cnresearchgate.nethkbu.edu.hk These reactions can be promoted by either base or Lewis acid catalysis. pkusz.edu.cnresearchgate.nethkbu.edu.hk

Table of Cascade and Tandem Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel-Michael | Aldehyde, Pyrazolin-5-one | Catalyst-free | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s researchgate.net |

| Knoevenagel-Michael | Aromatic aldehyde, N,N'-dimethylbarbituric acid, 4-hydroxy-6-methyl-2H-pyran-2-one | Ambient temperature | Spiro[furo[3,2-c]pyran-2,5'-pyrimidine]s researchgate.net |

| Intramolecular Oxa-Michael | (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones | Trifluoromethanesulfonic acid, microwave | 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-ones semanticscholar.org |

| Diels-Alder | 2H-Pyran-2,5-dione (as 5-hydroxy-2-pyrone synthon), Methyl acrylate (B77674) | cHex₂NMe, tBuOH | Bicyclic cycloadducts pkusz.edu.cnhkbu.edu.hk |

Ring Transformation and Rearrangement Mechanisms

The 2H-pyran-3(6H)-one scaffold is susceptible to various ring transformation and rearrangement reactions, often initiated by nucleophilic attack or thermal processes. These reactions can lead to the formation of different heterocyclic or carbocyclic systems, highlighting the versatility of the pyranone ring as a synthetic intermediate.

A foundational transformation in the synthesis of this class of compounds is the Achmatowicz rearrangement. This oxidative rearrangement converts furan (B31954) derivatives, which are often sourced from renewable resources, into highly functionalized pyranones. For example, the oxidation of furfuryl alcohols can yield 6-hydroxy-2H-pyran-3(6H)-one derivatives. This reaction provides a reliable pathway to access these valuable heterocyclic systems.

The 2H-pyran ring can also exist in equilibrium with its open-chain isomeric form, a valence tautomerism that influences its reactivity. nih.gov This equilibrium between the cyclic 2H-pyran and the acyclic dienone form depends on steric and electronic factors. The existence of the 2H-pyran form is often favored by steric destabilization of the planar dienone conformation. nih.gov

Furthermore, the pyranone ring is vulnerable to nucleophilic attack at its electrophilic centers (primarily C-2, C-4, and C-6), which can lead to ring-opening and subsequent rearrangement or recyclization. clockss.org The reaction of pyranone derivatives with various nitrogen-containing nucleophiles demonstrates this principle. Depending on the nucleophile and reaction conditions, the pyran ring can be transformed into a variety of new heterocycles. beilstein-journals.orgnih.gov For instance, interaction with dinucleophiles like hydrazines can result in recyclization, accompanied by the opening of the pyran ring, to form substituted pyrazol-3-ones. beilstein-journals.orgnih.gov Similarly, carbanion-induced ring transformations have been used to convert 2H-pyran-2-ones into highly functionalized spirocyclic ketals. mdpi.com

Other notable rearrangement reactions include:

Propargyl Claisen Rearrangement: Propargyl vinyl ethers can be rearranged through a silver(I)-catalyzed process, followed by isomerization and a 6π-oxa-electrocyclization, to yield stable 2H-pyrans. nih.gov

Phosphine-Catalyzed Rearrangement: Dihydrofurans have been shown to rearrange in the presence of a phosphine (B1218219) catalyst to form 2H-pyrans. nih.gov

Rearrangement to Cyclopentenones: Certain 6-alkoxy-2,3-dihydro-6H-pyran-3-ones can undergo rearrangement to form trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones. researchgate.net

| Reaction Type | Starting Material Class | Key Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Achmatowicz Rearrangement | Furfuryl alcohols | Oxidizing agents (e.g., m-CPBA, MTO/H₂O₂) | 6-Hydroxy-2H-pyran-3(6H)-ones | |

| Valence Tautomerism | 2H-Pyrans | Thermal/Equilibrium | 1-Oxa-trienes (Dienones) | nih.gov |

| Nucleophilic Recyclization | 2H-Furo[3,2-b]pyran-2-ones | Hydrazines | Pyrazol-3-ones | beilstein-journals.orgnih.gov |

| Propargyl Claisen Rearrangement / Electrocyclization | Propargyl vinyl ethers | Ag(I) catalyst, DBU | 2H-Pyrans | nih.gov |

| Rearrangement to Cyclopentenones | 6-Alkoxy-2,3-dihydro-6H-pyran-3-ones | Buffer (e.g., PhCO₂H/KOAc) | trans-4-Alkoxy-5-hydroxy-2-cyclopenten-1-ones | researchgate.net |

Acid- and Base-Catalyzed Transformations

The reactivity of this compound and its analogs is significantly influenced by the presence of acidic or basic catalysts. These catalysts can activate the molecule, facilitating a range of transformations including rearrangements, ring-opening, and condensation reactions.

Acid-Catalyzed Transformations: Under acidic conditions, protonation of one of the oxygen atoms (typically the carbonyl oxygen or the hemiacetal oxygen) enhances the electrophilicity of the pyranone ring, making it more susceptible to nucleophilic attack or rearrangement. Acid catalysis is a key feature in the rearrangement of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones to cyclopentenones, with the reaction rate suggesting a mechanism involving specific acid catalysis. researchgate.net Acid-catalyzed deprotection and subsequent cyclization are also common strategies in the synthesis of complex polycyclic pyridones from pyranone precursors. nih.gov For instance, acids like para-toluenesulfonic acid (TsOH) are effective catalysts for reactions involving pyranone synthesis, proceeding via the protonation of an alcohol and subsequent cyclization steps. nih.gov

Base-Catalyzed Transformations: In the presence of a base, the pyranone scaffold can be deprotonated to form a nucleophilic enolate. This enolate is a key reactive intermediate that can participate in various carbon-carbon bond-forming reactions. Non-nucleophilic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are used to catalyze isomerization and electrocyclization reactions in the synthesis of 2H-pyrans. nih.gov Strong bases like potassium hydroxide (B78521) (KOH) have been employed in mediated reactions of pyranone precursors to synthesize more complex derivatives. mdpi.com These base-catalyzed reactions underscore the ability of the pyranone ring to act as a nucleophile under the appropriate conditions.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Class | Outcome | Reference |

|---|---|---|---|---|---|

| Acid | PhCO₂H/KOAc Buffer | Rearrangement | 6-Alkoxy-2,3-dihydro-6H-pyran-3-ones | Formation of cyclopentenones | researchgate.net |

| Acid | Acetic Acid | Ring-Opening/Condensation | 3-Hydroxy-3,4-dihydropyrido[2,1-c] clockss.orgoxazine-1,8-diones | Construction of polycyclic pyridones | nih.gov |

| Acid | para-Toluenesulfonic acid (TsOH) | Cyclization | Propargyl alcohols and naphthols | Synthesis of Naphthopyrans | nih.gov |

| Base | DBU | Isomerization/Electrocyclization | Propargyl vinyl ether derivatives | Formation of 2H-pyrans | nih.gov |

| Base | KOH | Condensation | Aromatic ketones and acrylate derivatives | Synthesis of 2H-pyran-2-ones | mdpi.com |

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical studies have become indispensable tools for understanding the complex reaction mechanisms of pyranone derivatives. rsc.org These methods provide deep insights into the electronic structure, reactivity, and stability of these compounds, complementing experimental findings.

Density Functional Theory (DFT) calculations are frequently employed to predict and understand the global and local reactivity properties of pyranone systems. mdpi.com Such studies can elucidate fundamental reactivity descriptors. For example, the analysis of Molecular Electrostatic Potential (MEP) maps helps to identify the electron-rich and electron-poor regions of a molecule, thereby predicting the sites most susceptible to electrophilic and nucleophilic attack. For pyranone derivatives, MEP analysis can highlight the nucleophilic character of the oxygen atoms and specific regions of the aromatic rings, guiding the understanding of their interactions. mdpi.com

Furthermore, computational models are used to investigate the stability of pyranone derivatives and their potential reaction pathways. Calculations of bond dissociation energies (BDE) for hydrogen abstraction can predict whether a compound is likely to be stable or prone to autoxidation, which is crucial for understanding degradation mechanisms. mdpi.com

Molecular Dynamics (MD) simulations offer another layer of understanding by modeling the behavior of pyranone molecules in different environments, such as in aqueous solutions. These simulations can reveal detailed information about intermolecular interactions, including the formation of hydrogen bonds with solvent molecules. By calculating interaction energies and analyzing radial distribution functions, researchers can gain a comprehensive picture of how the solvent influences the reactivity and stability of the pyranone. mdpi.com These computational approaches are vital for rationalizing observed reaction outcomes and for the predictive design of new synthetic routes and novel molecules with desired properties. mdpi.comrsc.org

| Computational Method | Parameter/Analysis | Mechanistic Insight Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Descriptors (e.g., HOMO/LUMO energies) | Predicts the overall reactivity and kinetic stability of the molecule. | mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | mdpi.com |

| DFT | Bond Dissociation Energies (BDE) | Assesses stability towards autoxidation and radical-mediated reactions. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Interaction Energies, Hydrogen Bond Analysis, Radial Distribution Functions | Characterizes interactions with solvent molecules (e.g., water) and predicts solubility behavior. | mdpi.com |

Advanced Characterization and Analytical Methodologies for 5 Hydroxy 2h Pyran 3 6h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides detailed information about molecular structure, connectivity, and the chemical environment of atoms. researchgate.netupi.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.netupi.edu For 5-Hydroxy-2H-pyran-3(6H)-one, ¹H and ¹³C NMR, along with two-dimensional experiments, offer a complete picture of the atomic framework.

One-dimensional NMR provides fundamental structural information. ¹H NMR spectroscopy identifies the chemical environment of protons, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). hw.ac.uk ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyran ring, including those on the double bond and the stereocenter, as well as the hydroxyl proton. The chemical shift of each proton provides clues about its electronic environment. hw.ac.uk

The ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon, the olefinic carbons of the double bond, the carbon bearing the hydroxyl group, and the carbon atoms of the methylene (B1212753) group. The chemical shifts are indicative of the carbon's hybridization and bonding. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2 | - | ~95-105 | Hemiacetal carbon (C-O-C-OH) |

| C3 | - | ~190-200 | Carbonyl carbon (C=O) |

| C4 | ~6.0-6.5 | ~125-135 | Olefinic carbon and proton |

| C5 | ~7.0-7.5 | ~150-160 | Olefinic carbon and proton |

| C6 | ~4.0-4.5 | ~65-75 | Methylene carbon and protons adjacent to oxygen |

| 5-OH | Variable | - | Hydroxyl proton, shift is concentration and solvent dependent |

Two-dimensional (2D) NMR experiments resolve the signal overlap often found in complex 1D spectra and reveal correlations between different nuclei. wikipedia.orgnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyran ring, confirming their connectivity. scribd.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgnih.gov It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comnih.gov This is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For example, it could show a correlation between the olefinic proton at C4 and the carbonyl carbon at C3.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3500 - 3200 (broad) |

| C=O (Ketone) | Stretching | 1720 - 1700 |

| C=C (Alkene) | Stretching | 1680 - 1620 |

| C-O (Ether/Hemiacetal) | Stretching | 1250 - 1050 |

The broad band in the 3500-3200 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch. A strong, sharp peak around 1710 cm⁻¹ would confirm the presence of the carbonyl (ketone) group. The C=C double bond within the ring would give rise to a stretching vibration in the 1680-1620 cm⁻¹ region, and C-O stretching vibrations for the ether linkage would appear in the fingerprint region.

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for identifying chromophores, which are conjugated systems of pi-electrons. The α,β-unsaturated ketone system in this compound acts as a chromophore.

The extent of conjugation in a molecule directly affects the wavelength of maximum absorption (λmax). utoronto.ca As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). utoronto.ca For this compound, the π → π* electronic transition of the conjugated system is expected to result in a strong absorption band in the UV region.

Table 3: Expected UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| α,β-Unsaturated Ketone | π → π | ~220 - 250 |

| Carbonyl (C=O) | n → π | ~300 - 330 (weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. The molecular formula for this compound is C₅H₆O₃, giving it a monoisotopic mass of approximately 114.03 Da. nih.gov

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragments helps to deduce the original structure.

Table 4: Predicted Mass Spectrometry Data for this compound (C₅H₆O₃)

| m/z Value | Ion | Interpretation |

|---|---|---|

| 114 | [M]⁺ | Molecular Ion |

| 96 | [M - H₂O]⁺ | Loss of a water molecule |

| 86 | [M - CO]⁺ | Loss of carbon monoxide |

| 70 | [M - CO₂]⁺ | Possible rearrangement and loss of carbon dioxide |

| 58 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the volatility and thermal stability of the analyte.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many pyranone derivatives. nih.gov It is widely used for purity assessment and the analysis of degradation products in pharmaceutical and chemical samples. chromatographyonline.commolnar-institute.com

Forced degradation studies are often conducted to understand the stability of a compound under various stress conditions (e.g., acid, base, oxidation, light, heat). chromatographyonline.com LC-MS is then used to separate and identify the resulting degradation products. researchgate.net The high sensitivity and selectivity of MS detection allow for the identification of even minor degradation products. nih.gov

Two-dimensional liquid chromatography (2D-LC) can provide enhanced separation for complex samples where co-elution might be an issue in traditional one-dimensional LC. chromatographyonline.com

Table 3: LC-MS Parameters for Pyranone Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase columns (e.g., C18, C8) are commonly used. |

| Mobile Phase | A gradient of water (often with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). |

| Ionization Source | Electrospray ionization (ESI) is a common choice for its soft ionization, which often preserves the molecular ion. ncsu.edu |

| Mass Analyzer | Quadrupole, time-of-flight (TOF), or hybrid analyzers like Q-TOF are frequently employed. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and thermally stable compounds. nih.gov Many flavor and fragrance compounds, including some volatile pyranones, are routinely analyzed by GC-MS. d-nb.info

Sample preparation for GC-MS analysis of volatile pyranones may involve techniques like headspace solid-phase microextraction (HS-SPME) or solvent extraction. nih.govresearchgate.net HS-SPME is a solvent-free technique that is well-suited for extracting volatile and semi-volatile compounds from a sample matrix. nih.gov

The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and detected. mdpi.com

Table 4: GC-MS Parameters for Volatile Pyranone Analysis

| Parameter | Typical Conditions |

| Column | Capillary columns with non-polar or mid-polar stationary phases are common. |

| Carrier Gas | Helium or hydrogen. |

| Injection Mode | Split or splitless injection. |

| Ionization Source | Electron Impact (EI) at 70 eV is standard. mdpi.com |

| Mass Analyzer | Quadrupole or ion trap analyzers are frequently used. |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound or its derivatives can be obtained in a crystalline form, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and stereochemistry. nih.gov

The crystal structure of several pyranone derivatives has been determined using this technique. najah.eduresearchgate.netresearchgate.net For example, the crystal structure of a synthesized 2-amino-3-cyano-4H-pyran derivative revealed a flattened boat conformation for the 4H-pyran ring. nih.gov In another study, the solid-state structure of a pyran-2-one derivative was confirmed to exist in a specific tautomeric form. researchgate.net

This technique is invaluable for unambiguously confirming the structure of a synthesized compound and for studying intermolecular interactions in the solid state, such as hydrogen bonding. researchgate.net

Biological and Biochemical Interactions of 5 Hydroxy 2h Pyran 3 6h One

Modulation of Cellular and Biochemical Pathways

The biological activities of 5-Hydroxy-2H-pyran-3(6H)-one are rooted in its distinct molecular architecture, which facilitates interactions with various biomolecules and has the potential to modulate cellular and biochemical pathways.

The structure of this compound, featuring a hydroxyl group, a carbonyl group, and an α,β-unsaturated ketone system, allows for the formation of hydrogen bonds and other non-covalent interactions, which are fundamental to its binding with biological macromolecules. While specific molecular targets for this compound have not been extensively defined, the pyranone scaffold is present in molecules known to exhibit specific biological targeting.

Research on related pyranone derivatives suggests a potential for enzyme inhibition. For instance, more complex molecules containing a pyranone structure have been identified as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. Additionally, a screening of a library of low molecular weight compounds identified (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid as a promising inhibitor of the enzyme Δ1‐pyrroline‐5‐carboxylate reductase isoform 1 (PYCR1), which is implicated in proline biosynthesis and is highly expressed in many cancers. nih.gov These findings, while not directly pertaining to this compound, highlight the potential of the pyranone framework to be adapted for specific enzyme binding and inhibition.

| Pyranone Derivative | Target Enzyme | Significance of Inhibition |

|---|---|---|

| trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-one | HMG-CoA reductase | Inhibition of cholesterol synthesis. |

| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | Δ1‐pyrroline‐5‐carboxylate reductase isoform 1 (PYCR1) | Potential anticancer activity through inhibition of proline biosynthesis. nih.gov |

Antimicrobial and Antifungal Activity Mechanisms (non-clinical)

The antimicrobial properties of pyrone-containing compounds have been a subject of considerable interest. The α,β-unsaturated ketone system within the this compound structure is considered essential for its antimicrobial activity. researchgate.net The toxicity of α,β-unsaturated carbonyl compounds towards microorganisms is suggested to be due to the binding of these compounds to sulfhydryl groups in enzymes or other macromolecules, thereby disrupting their function. researchgate.net

Studies on various pyranone derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. While the precise mechanisms for this compound are not fully elucidated, research on analogous compounds provides valuable insights. For example, some antifungal peptides with pyranone-like structures are known to alter membrane permeability or directly form pores in the fungal cell membrane. frontiersin.org Other proposed mechanisms for antifungal flavonoids, a class of compounds that can include pyranone moieties, involve the inhibition of cell wall formation, disruption of cell division, and interference with RNA and protein synthesis.

| Proposed Mechanism | Description | Supporting Evidence |

|---|---|---|

| Enzyme Inhibition via Michael Addition | The electrophilic β-carbon of the α,β-unsaturated ketone can react with nucleophilic groups (e.g., sulfhydryl groups of cysteine residues) in microbial enzymes, leading to their inactivation. | The toxicity of α,β-unsaturated carbonyl compounds is neutralized by the addition of cysteine, suggesting interaction with sulfhydryl groups. researchgate.net |

| Membrane Disruption | Interaction with the microbial cell membrane, leading to increased permeability and leakage of cellular contents. | Some antifungal peptides with similar structural features act by altering membrane permeability. frontiersin.org |

Antioxidant Properties and Free Radical Scavenging Mechanisms

Phenolic and enolic hydroxyl groups are known to play a major role in the free radical scavenging activity of various compounds. nih.govresearchgate.net In the case of this compound, the enolic hydroxyl group is believed to be the key functional group responsible for its antioxidant properties.

The primary mechanism of action is likely through hydrogen atom transfer (HAT), where the hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the pyranone molecule is stabilized through resonance. Studies on structurally similar compounds have shown that the presence and position of hydroxyl groups significantly influence the antioxidant capacity. For instance, research on a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), demonstrated that the enolic hydroxyl group at the C-5 position is crucial for its radical scavenging effect. It was also found that one molecule of DDMP can scavenge two free radicals.

The antioxidant potential of such compounds is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.comresearchgate.netnih.govresearchgate.net In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution.

| Mechanism | Description | Key Structural Feature |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, thus neutralizing it. | Enolic hydroxyl group. nih.gov |

| Radical Stabilization | The resulting antioxidant radical is stabilized by resonance delocalization of the unpaired electron. | Conjugated system of the pyranone ring. |

Role in Plant Physiology and Defense Mechanisms

Plants have evolved sophisticated defense mechanisms against pathogens, which include the production of a diverse array of secondary metabolites. Some pyranone derivatives have been implicated in these defense responses, acting as signaling molecules or antimicrobial agents.

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. wikipedia.org While there is no direct evidence to classify this compound as a phytoalexin, the chemical class of pyranones has been associated with plant defense. A notable example is Allixin (3-hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one), a non-sulfur-containing γ-pyrone that was the first phytoalexin isolated from garlic. wikipedia.org Allixin exhibits antimicrobial and antioxidative effects. wikipedia.org

Furthermore, certain volatile organic compounds produced by fungi, such as 6-pentyl-2H-pyran-2-one from Trichoderma atroviride, have been shown to regulate plant growth and activate plant defense responses. frontiersin.orgnih.govnih.gov This suggests a role for pyranones in the complex chemical communication and interactions between plants and microbes. The production of such compounds by plants in response to pathogen attack would serve to inhibit the growth of the invading organism and signal the activation of broader defense pathways. nih.gov

| Compound | Source | Role in Plant Defense |

|---|---|---|

| Allixin | Garlic (Allium sativum) | Acts as a phytoalexin with antimicrobial and antioxidant properties. wikipedia.org |

| 6-pentyl-2H-pyran-2-one | Trichoderma atroviride (fungus) | Regulates plant root morphogenesis and can induce plant defense responses. frontiersin.orgnih.govnih.gov |

Modulation of Auxin Signaling Pathways in Plant Development

Auxin is a class of plant hormones that plays a crucial role in regulating virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. The core of the auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, releases auxin response factors (ARFs) to regulate the expression of auxin-responsive genes.

Given the structural similarities within the pyranone class, it is plausible that this compound could also exhibit activity towards auxin signaling pathways. The hydroxyl group at the 5-position could potentially interact with components of the auxin signaling machinery, although the specific nature and outcome of such an interaction would require dedicated experimental investigation.

TOR Pathway Activation in Phytopathogenic Organisms

The Target of Rapamycin (TOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and environmental cues in eukaryotes, including fungi. nih.govcabidigitallibrary.org In phytopathogenic fungi, the TOR signaling pathway is crucial for vegetative growth, virulence, and the production of secondary metabolites. nih.gov

There is growing interest in the TOR pathway as a potential target for novel antifungal agents. While direct evidence of this compound activating the TOR pathway in phytopathogenic organisms is not documented, a recent study on the related compound 6-pentyl-2H-pyran-2-one (6PP) provides insights into the potential for pyranones to modulate this pathway. This study investigated the effects of 6PP on the litchi downy blight pathogen Peronophythora litchii. nih.gov Transcriptomic analysis revealed that treatment with 6PP led to a significant up-regulation in the expression of genes related to the TOR pathway, including PlCytochrome C and the transcription factor PlYY1. nih.gov Conversely, genes that negatively regulate the TOR pathway were down-regulated. nih.gov These findings suggest that 6PP may activate the TOR pathway, which in turn influences the vegetative growth and virulence of the pathogen. nih.gov

Considering these findings, it is conceivable that this compound could also interact with and potentially activate the TOR pathway in certain phytopathogenic organisms. The specific effects would likely depend on the fungal species and the particular molecular interactions of the compound with components of the TOR signaling cascade.

Autophagy Induction in Fungal Systems

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. In fungi, autophagy is essential for survival under nutrient-limiting conditions, differentiation, and pathogenesis. nih.govmdpi.com The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the vacuole (the fungal equivalent of the lysosome) for degradation. nih.gov

The TOR pathway is a key negative regulator of autophagy. nih.gov When TOR is active (e.g., under nutrient-rich conditions), it phosphorylates and inhibits key autophagy-related (Atg) proteins, thereby suppressing autophagy. Conversely, inhibition of TOR (e.g., by nutrient starvation or treatment with rapamycin) leads to the induction of autophagy. nih.gov

Given the potential for pyranone derivatives like 6-pentyl-2H-pyran-2-one to activate the TOR pathway, it is plausible that this compound could have an inhibitory effect on autophagy in fungal systems. If this pyranone were to activate TOR, it would be expected to suppress the initiation of the autophagic process. However, the relationship between pyranones and autophagy is likely complex and may be context-dependent. For instance, some compounds can induce autophagy through TOR-independent pathways. Therefore, direct experimental evidence is necessary to determine the precise effect of this compound on autophagy in fungal systems.

Structure-Activity Relationship (SAR) Studies of Pyranone Derivatives (non-clinical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, and for guiding the design of new molecules with improved properties. For the 2H-pyran-3(6H)-one scaffold, SAR studies have provided insights into the features that contribute to their antimicrobial activity.

Research on a series of 6-hydroxy-2H-pyran-3(6H)-ones has shown that the α,β-unsaturated ketone (enone) system is essential for their biological activity. researchgate.net The nature and size of the substituents at various positions on the pyranone ring also significantly influence the degree and type of activity. researchgate.net

For example, in a study of derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, it was found that compounds with a 4-biphenylyl group at the 2-position exhibited notable anticoccidial and in vitro antimicrobial properties. researchgate.net Furthermore, it was generally observed that bulkier substituents at the C-2 position led to greater antibacterial activity against Gram-positive bacteria. researchgate.net For instance, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. researchgate.net

These findings suggest that for this compound, modifications at the C-2, C-5, and C-6 positions could be explored to modulate its biological profile. The hydroxyl group at C-5, in particular, offers a site for potential derivatization to explore its impact on activity.

Table 1: SAR Insights for 2H-pyran-3(6H)-one Derivatives

| Structural Feature | Observation | Reference |

| α,β-enone system | Essential for antimicrobial activity. | researchgate.net |

| C-2 Substituent | Bulkier groups can increase antibacterial activity. A 4-biphenylyl group showed good activity. | researchgate.net |

| C-6 Substituent | Derivatives at this position, such as methoxy (B1213986) and p-nitrobenzoyloxy, showed significant activity. | researchgate.net |

Computational Modeling and Docking Studies of Biological Interactions

Computational modeling and molecular docking are powerful tools used to predict and analyze the binding of small molecules to macromolecular targets, such as proteins and nucleic acids. nih.gov These methods can provide valuable insights into the potential mechanisms of action of a compound and can aid in the design of new derivatives with enhanced affinity and selectivity.

While specific docking studies for this compound with auxin signaling proteins, TOR kinase, or autophagy-related proteins have not been reported, studies on other pyran derivatives highlight the utility of this approach. For instance, molecular docking has been used to investigate the binding of pyrano[3,2-c]pyridine derivatives to EGFR and VEGFR-2 kinases, which are targets in cancer therapy. ekb.eg In another study, docking was employed to explore the interaction of 6-heptyl-5,6-dihydro-2H-pyran-2-ones with α-tubulin, suggesting a potential mechanism for their cytotoxic effects. researchgate.net

A hypothetical docking study of this compound with a target protein, for example, the FRB domain of TOR kinase, would involve the following steps:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from a protein data bank, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the receptor and to predict the most favorable binding poses.

Scoring and Analysis: The predicted binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of binding.

Such computational studies could generate hypotheses about the potential biological targets of this compound and guide future experimental validation.

Applications and Derivatization Strategies for 5 Hydroxy 2h Pyran 3 6h One in Organic Synthesis

Utility as a Versatile Synthetic Building Block

5-Hydroxy-2H-pyran-3(6H)-one, often referred to in literature as 6-hydroxy-2H-pyran-3(6H)-one, is a compound of considerable interest in organic synthesis. researchgate.net Its value stems from the presence of multiple functional groups within a single, relatively simple heterocyclic structure. These functionalities make it a highly versatile chiral synthon, serving as a reactive substrate for the construction of a wide array of more complex molecules. researchgate.net

The key structural features that contribute to its utility include:

An α,β-Unsaturated Carbonyl System (Enone): This moiety is susceptible to various transformations, including Michael-type additions, which are fundamental carbon-carbon bond-forming reactions. researchgate.net The enone system is essential for the antimicrobial activity observed in some of its derivatives. nih.gov

A Hemiketal or Hemiacetal Functionality: The hydroxyl group at the C-5 (or C-6) position adjacent to the ring oxygen provides a reactive site. Optically active 6-alkoxy and 6-acyloxy derivatives are particularly useful as chiral building blocks. researchgate.net

Multiple Stereogenic Centers: The pyranone ring can possess several stereocenters, and the stereochemistry of substituents already present can govern the stereochemical outcome of subsequent reactions, such as nucleophilic and electrophilic additions. researchgate.net

These features allow the molecule to participate in a diverse range of chemical reactions, including cycloadditions, Michael additions, and the construction of racemic monosaccharides, making it a powerful building block for synthesizing various pharmaceuticals and natural products. researchgate.net

Synthesis of Complex Organic Molecules and Heterocycles

The reactive nature of this compound enables its use as a foundational element in the synthesis of a broad spectrum of complex organic structures, from novel heterocyclic systems to molecules that mimic biological sugars. researchgate.netdtu.dk

The this compound scaffold serves as an excellent starting point for creating a variety of substituted and fused pyranone derivatives. These derivatives often exhibit interesting biological properties. researchgate.netmanipal.edu Synthetic strategies typically involve targeting the electrophilic and nucleophilic sites within the molecule. imist.maresearchgate.net For instance, derivatives with substituents at the C-2 and C-6 positions have shown significant activity against gram-positive bacteria. researchgate.net The synthesis of these novel derivatives can be achieved through various reactions, including glycosylation, rearrangement reactions, and multicomponent condensations. researchgate.netorientjchem.org

A key strategy involves the reaction of the pyranone core with different nucleophiles and electrophiles to introduce new functionalities. For example, pyran-2-one derivatives can undergo rearrangement reactions where the pyran nucleus opens under the influence of nucleophiles like amines, hydrazines, or thiophenols, leading to the formation of diverse heterocyclic systems such as pyridones, pyrazoles, and benzothiazepines. imist.maresearchgate.net

| Derivative Class | Synthetic Approach | Significance | Reference |

|---|---|---|---|

| 2-S-Substituted-2H-pyran-3(6H)-ones | Iodine-promoted addition of thiols to pyran precursors. | The substituent exerts high stereocontrol in subsequent reduction and cycloaddition reactions. | nih.gov |

| Pyrano[4,3-b]pyran-5(4H)-ones | Construction and functionalization of a pyranone ring fused with a second pyran moiety. | Investigated as potential inhibitors of sirtuins. | manipal.edu |

| Pyran-annulated Heterocycles | Reaction with ortho-substituted phenylcarbonyl compounds. | Leads to the formation of complex fused systems like pyrano[3,2-b]quinolines. | researchgate.net |

| Michael Adducts | Michael-type addition of thiols to the α,β-enone system. | Some adducts display antimicrobial activity, potentially through a retro-Michael reaction. | researchgate.netnih.gov |

The structural similarity of the pyranone ring to the cyclic form of monosaccharides makes this compound an ideal precursor for the synthesis of sugar analogues and carbohydrate mimetics. researchgate.net These synthetic molecules are designed to mimic the structure of natural carbohydrates and can be used to study or interfere with biological processes involving sugars.